2-Bromoimidazo[2,1-b]thiazole-6-carboxamide
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Overview
Description
2-Bromoimidazo[2,1-b]thiazole-6-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure, which includes an imidazole ring fused with a thiazole ring, and a bromine atom at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoimidazo[2,1-b]thiazole-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with bromoacetyl bromide, followed by cyclization with formamide . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromoimidazo[2,1-b]thiazole-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield an aminoimidazo[2,1-b]thiazole derivative .
Scientific Research Applications
2-Bromoimidazo[2,1-b]thiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[2,1-b]thiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes. Molecular docking studies have revealed its binding affinity to targets such as pantothenate synthetase in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid
- Benzo[d]imidazo[2,1-b]thiazole derivatives
Uniqueness
2-Bromoimidazo[2,1-b]thiazole-6-carboxamide stands out due to its unique combination of an imidazole and thiazole ring, along with the presence of a bromine atom. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H4BrN3OS |
---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxamide |
InChI |
InChI=1S/C6H4BrN3OS/c7-4-2-10-1-3(5(8)11)9-6(10)12-4/h1-2H,(H2,8,11) |
InChI Key |
MZZKFBWMDUGPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Br)C(=O)N |
Origin of Product |
United States |
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